molecular formula C12H18N4O4S B2645574 (6-Ethoxypyrimidin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 2034250-07-0

(6-Ethoxypyrimidin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Cat. No. B2645574
CAS RN: 2034250-07-0
M. Wt: 314.36
InChI Key: FQGRCNXUXOWPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of EPM involves several steps. Notably, it serves as an intermediate in the synthesis of Etoricoxib , a COX-2 inhibitor used in the treatment of type 2 diabetes mellitus and obesity-related symptoms . One of the key synthetic routes includes the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which is then further transformed into EPM .


Molecular Structure Analysis

EPM’s molecular structure consists of a pyrimidine ring fused with a piperazine moiety. The ethoxypyrimidine group and the methylsulfonylphenyl group contribute to its unique properties.


Chemical Reactions Analysis

EPM exhibits agonistic activity against human GPR119, a G protein-coupled receptor. It improves glucose tolerance, promotes insulin secretion, and ameliorates obese-related symptoms in animal models .

Scientific Research Applications

  • Methodology for Synthesis : Radi et al. (2005) developed a methodology for the synthesis of novel 4-dialkylamino-2-methylsulfonyl-6-vinylpyrimidines, which is related to the compound . Their study outlines a three-step procedure involving tosylate substitution, base-catalyzed rearrangement, and sulfide to sulfone oxidation, demonstrating the compound's role in the synthesis of complex molecules (Radi et al., 2005).

  • Antimicrobial Activity : Patel et al. (2011) researched the antimicrobial activity of new pyridine derivatives, including those structurally similar to the compound . Their work highlights the potential application of such compounds in developing antimicrobial agents (Patel et al., 2011).

  • Herbicide Development : Chen et al. (2009) focused on the synthesis of a herbicidal compound, N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, which has structural similarities to the compound . This study indicates its relevance in developing new herbicides with faster degradation rates in soil (Chen et al., 2009).

  • Analgesic and Anti-Inflammatory Activity : Abu‐Hashem and Youssef (2011) synthesized new compounds related to the one and evaluated their analgesic and anti-inflammatory activities. Such studies point to the potential therapeutic applications of these compounds in managing pain and inflammation (Abu‐Hashem & Youssef, 2011).

Mechanism of Action

EPM’s mechanism of action involves binding to GPR119, which may have implications for treating type 2 diabetes and obesity-related symptoms .

properties

IUPAC Name

(6-ethoxypyrimidin-4-yl)-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4S/c1-3-20-11-8-10(13-9-14-11)12(17)15-4-6-16(7-5-15)21(2,18)19/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGRCNXUXOWPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Ethoxypyrimidin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

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